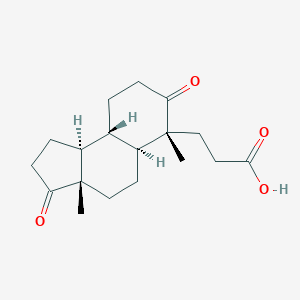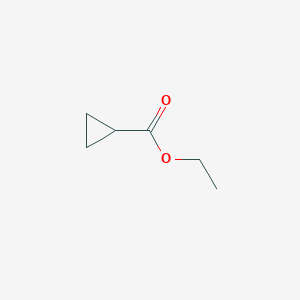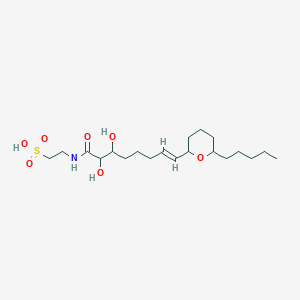
Tetrathermotaurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrathermotaurine is a naturally occurring amino acid that has been found in deep-sea hydrothermal vents. It is a member of the taurine family of amino acids and is known for its unique properties. Tetrathermotaurine has been the subject of scientific research for several years, and its potential applications in various fields have been explored.
Mécanisme D'action
Tetrathermotaurine works by binding to specific receptors in the body. It has been found to bind to the GABA receptor, which is involved in the regulation of neurotransmitters in the brain. Tetrathermotaurine has also been found to modulate the activity of ion channels, which are involved in the regulation of the flow of ions in and out of cells.
Effets Biochimiques Et Physiologiques
Tetrathermotaurine has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Tetrathermotaurine has also been found to have neuroprotective properties, which can help to protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrathermotaurine has several advantages for lab experiments. It is a naturally occurring amino acid, which makes it easier to work with than synthetic compounds. It is also relatively stable, which makes it easier to store and transport. However, there are also limitations to working with tetrathermotaurine. It is difficult to isolate and purify, which can make it challenging to work with in large quantities.
Orientations Futures
There are several future directions for the study of tetrathermotaurine. One area of research is the potential use of tetrathermotaurine in the treatment of neurodegenerative diseases. Another area of research is the potential use of tetrathermotaurine in the treatment of cancer. Additionally, there is ongoing research into the biochemical and physiological effects of tetrathermotaurine, which may lead to new discoveries about its potential applications. Overall, the study of tetrathermotaurine is an exciting area of research with many potential applications.
Méthodes De Synthèse
Tetrathermotaurine is found in hydrothermal vents, and its isolation requires specialized techniques. The synthesis of tetrathermotaurine has been achieved through chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create tetrathermotaurine. Biosynthesis involves the use of microorganisms to produce tetrathermotaurine.
Applications De Recherche Scientifique
Tetrathermotaurine has been the subject of scientific research for several years, and its potential applications in various fields have been explored. Tetrathermotaurine has been found to have antioxidant properties, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
143413-77-8 |
|---|---|
Nom du produit |
Tetrathermotaurine |
Formule moléculaire |
C20H37NO7S |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
2-[[(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C20H37NO7S/c1-2-3-5-9-16-11-8-12-17(28-16)10-6-4-7-13-18(22)19(23)20(24)21-14-15-29(25,26)27/h6,10,16-19,22-23H,2-5,7-9,11-15H2,1H3,(H,21,24)(H,25,26,27)/b10-6+ |
Clé InChI |
FIJLBEBGHVOOJE-UXBLZVDNSA-N |
SMILES isomérique |
CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)NCCS(=O)(=O)O)O)O |
SMILES |
CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O |
SMILES canonique |
CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O |
Synonymes |
2-(2,3-dihydroxy-9,13-oxy-7-trans-octadecenoylamino)ethanesulfonic acid 2-(2,3-dihyroxy-9,13-oxy-7-octadecenoylamino)ethanesulfonic acid tetrathermotaurine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



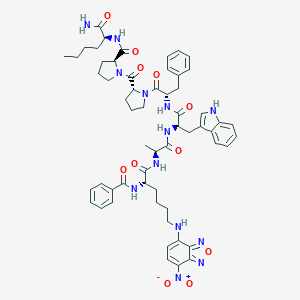
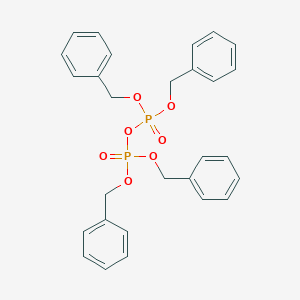

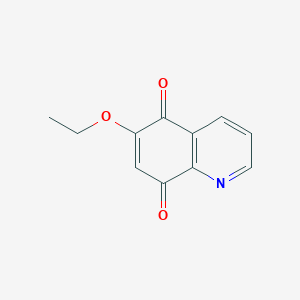
![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)
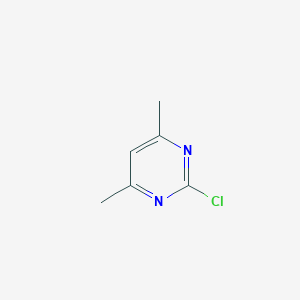
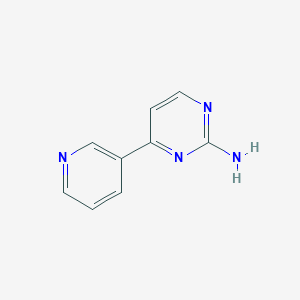
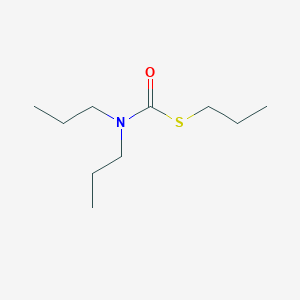
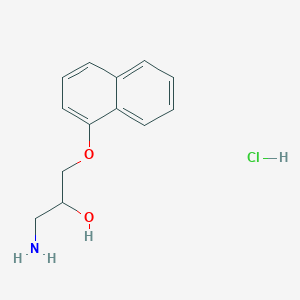
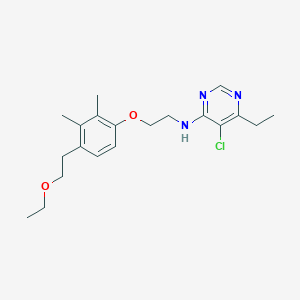
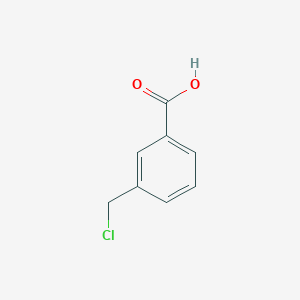
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
